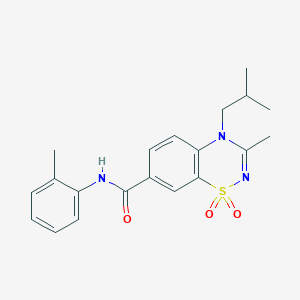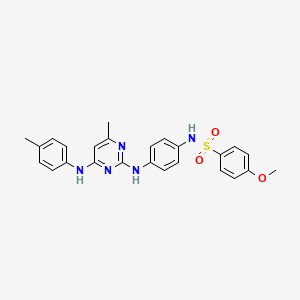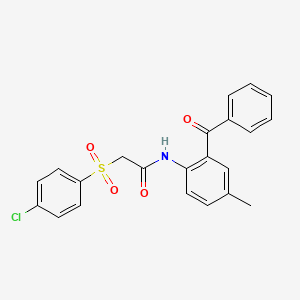![molecular formula C20H22N6O3 B14970684 N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B14970684.png)
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
准备方法
The synthesis of N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves multiple steps, including the formation of the triazole ring and the hexahydrocinnolinone moiety. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Hexahydrocinnolinone Moiety: This involves the cyclization of suitable intermediates, often using catalytic hydrogenation or other reduction methods.
Coupling of the Two Moieties: The final step involves coupling the triazole and hexahydrocinnolinone moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
化学反应分析
N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or phenyl ring are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学研究应用
N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and hexahydrocinnolinone moiety may bind to active sites on enzymes, inhibiting their activity or modulating their function. This can lead to downstream effects on biological pathways, contributing to the compound’s therapeutic potential.
相似化合物的比较
N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can be compared with other similar compounds, such as:
Triazole Derivatives: Compounds containing the triazole ring, which are known for their antifungal and antimicrobial properties.
Cinnolinone Derivatives: Compounds containing the cinnolinone moiety, which have been studied for their anticancer and anti-inflammatory activities.
The uniqueness of N-{3-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE lies in the combination of these two moieties, which may confer synergistic effects and enhance its overall biological activity.
属性
分子式 |
C20H22N6O3 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C20H22N6O3/c1-29-12-17-22-20(24-23-17)14-6-4-7-15(9-14)21-18(27)11-26-19(28)10-13-5-2-3-8-16(13)25-26/h4,6-7,9-10H,2-3,5,8,11-12H2,1H3,(H,21,27)(H,22,23,24) |
InChI 键 |
QYCXYTURBPCSEE-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CN3C(=O)C=C4CCCCC4=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14970637.png)
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14970643.png)


![N-(2,3-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970663.png)
![2-methoxy-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B14970668.png)
![3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B14970681.png)
![2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)butan-2-amine](/img/structure/B14970682.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14970685.png)


![1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B14970697.png)

